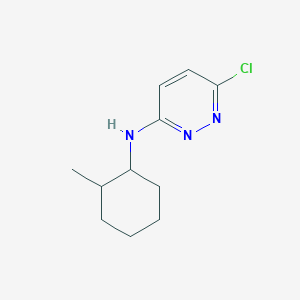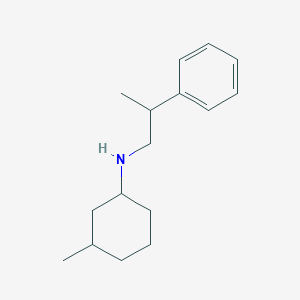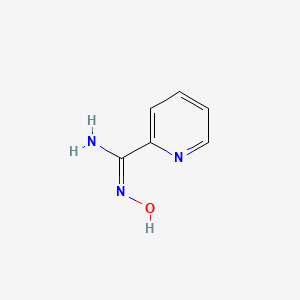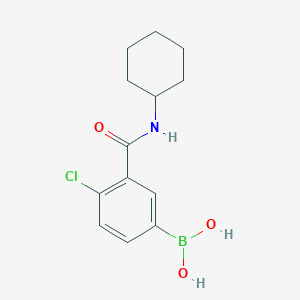
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
説明
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid, also known as 4-chloro-3-CPCPBA, is a small molecule boronic acid derivative that has been extensively studied for its potential applications in scientific research. 4-chloro-3-CPCPBA has been used as a catalyst in a variety of organic synthesis reactions, as well as a ligand in the preparation of coordination compounds. Additionally, this boronic acid derivative has been investigated for its potential use in the synthesis of drugs and other biologically active compounds.
科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of complex organic molecules. The boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenyl compounds. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and organic materials .
Sensing Applications
Boronic acids, including this compound, have unique interactions with diols and Lewis bases such as fluoride or cyanide ions. This property is exploited in the design of sensors for detecting sugars, such as glucose, which is essential for diabetes management, and other biological analytes .
Biological Labelling and Protein Manipulation
The ability of boronic acids to form reversible covalent complexes with cis-diols is used in biological labelling and protein manipulation. This compound can be used to modify proteins or to label cell surfaces, providing a tool for studying biological processes and disease states .
Separation Technologies
In chromatography and other separation techniques, the diol interaction capability of boronic acids is used to selectively bind and separate glycoproteins and other diol-containing biomolecules. This is particularly useful in purifying proteins from complex mixtures .
Development of Therapeutics
The compound’s boronic acid group can interact with various biological molecules, making it a candidate for the development of therapeutic agents. It can be used to inhibit enzymes, interfere with signaling pathways, or as a potential delivery system for drugs .
Controlled Release Systems
In the field of drug delivery, boronic acids can be incorporated into polymers that respond to the presence of diols, such as glucose. This compound could be used in the design of insulin release systems that are glucose-responsive, providing a smart approach to diabetes treatment .
Electrophoresis of Glycated Molecules
The interaction with glycated molecules allows for their separation by electrophoresis. This compound can be used to analyze the glycation level of proteins, which is an important marker in diabetes and other age-related diseases .
Synthesis of Inhibitors
This compound can be used in the synthesis of various inhibitors, including those targeting phosphodiesterase 4 (PDE4). PDE4 inhibitors have applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
特性
IUPAC Name |
[4-chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOXUFCZVBAXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661233 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid | |
CAS RN |
871332-92-2 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



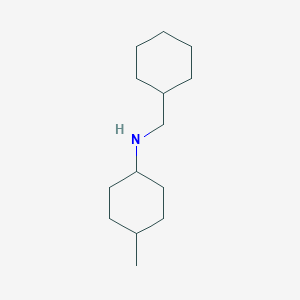
amine](/img/structure/B1461812.png)
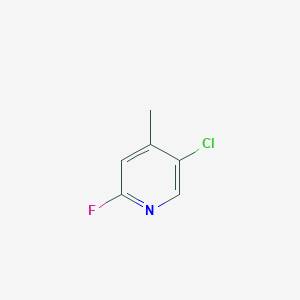
![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)
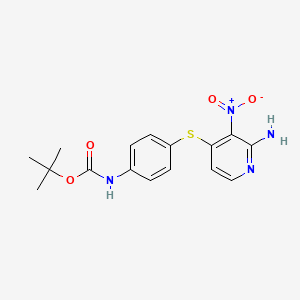
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)


